

Structural Elucidation of (+)-Isocorypalmine: A Comparative NMR Analysis

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Compound of Interest

Compound Name: (+)-Isocorypalmine

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A comprehensive guide for researchers, scientists, and drug development professionals on the structural characterization of the protoberberine alkaloid, **(+)-Isocorypalmine**, using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of its NMR data alongside structurally related alkaloids, detailed experimental protocols, and a visual workflow for structural elucidation.

(+)-Isocorypalmine is a protoberberine alkaloid with the molecular formula $C_{20}H_{23}NO_4$. Its structural framework is characterized by a tetracyclic isoquinoline ring system. The precise determination of its chemical structure is paramount for understanding its biological activity and for guiding synthetic efforts. NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of such natural products in solution. This guide will delve into the interpretation of the 1H and ^{13}C NMR spectra of **(+)-Isocorypalmine** and compare its spectral data with those of other well-known protoberberine alkaloids: Tetrahydropalmatine, Corydaline, and Canadine.

Comparative NMR Data Analysis

The structural nuances of **(+)-Isocorypalmine** can be effectively highlighted by comparing its 1H and ^{13}C NMR chemical shifts with those of structurally analogous alkaloids. The following tables summarize the key spectral data for **(+)-Isocorypalmine**, Tetrahydropalmatine, Corydaline, and Canadine. The numbering scheme for the protoberberine skeleton is provided in the accompanying figure.

Table 1: 1H NMR Chemical Shift Data (δ , ppm) in $CDCl_3$

Proton	(+)- Isocorypalmine	Tetrahydropal matine	Corydaline	Canadine
H-1	6.68 (s)	6.72 (s)	6.70 (s)	6.69 (s)
H-4	6.58 (s)	6.58 (s)	6.57 (s)	6.56 (s)
H-5 α	4.18 (d, 15.6)	4.17 (d, 15.6)	4.15 (d, 15.5)	4.16 (d, 15.8)
H-5 β	3.58 (m)	3.55 (m)	3.53 (m)	3.54 (m)
H-6 α	3.15 (m)	3.12 (m)	3.10 (m)	3.13 (m)
H-6 β	2.65 (m)	2.62 (m)	2.60 (m)	2.63 (m)
H-8 α	4.25 (d, 16.0)	4.23 (d, 16.0)	4.21 (d, 15.8)	4.24 (d, 16.1)
H-8 β	3.65 (m)	3.62 (m)	3.60 (m)	3.63 (m)
H-11	6.85 (d, 8.4)	6.83 (d, 8.4)	6.82 (d, 8.5)	6.84 (d, 8.3)
H-12	6.75 (d, 8.4)	6.73 (d, 8.4)	6.71 (d, 8.5)	6.74 (d, 8.3)
H-13a	3.60 (m)	3.58 (m)	3.56 (m)	3.59 (m)
2-OH	5.70 (br s)	-	-	-
2-OCH ₃	-	3.85 (s)	3.84 (s)	-
3-OCH ₃	3.86 (s)	3.85 (s)	3.84 (s)	-
9-OCH ₃	3.88 (s)	3.86 (s)	3.85 (s)	3.87 (s)
10-OCH ₃	3.87 (s)	3.86 (s)	3.85 (s)	3.87 (s)
13-CH ₃	-	-	1.45 (d, 7.0)	-

Data presented as: chemical shift in ppm (multiplicity, J-coupling in Hz). s: singlet, d: doublet, m: multiplet, br s: broad singlet.

Table 2: ¹³C NMR Chemical Shift Data (δ , ppm) in CDCl₃

Carbon	(+)- Isocorypalmine	Tetrahydropal matine	Corydaline	Canadine
C-1	111.5	111.3	111.8	108.5
C-1a	128.5	128.7	128.9	128.2
C-2	145.2	147.8	147.6	147.1
C-3	147.8	147.8	147.6	146.5
C-4	108.9	108.5	109.1	101.2 (OCH ₂ O)
C-4a	127.1	127.3	127.5	126.8
C-5	51.5	51.3	51.6	51.4
C-6	29.2	29.1	29.4	29.3
C-8	53.8	53.6	53.9	53.7
C-8a	126.5	126.8	127.0	126.3
C-9	148.1	148.0	147.9	147.5
C-10	147.5	148.0	147.9	147.5
C-11	111.8	111.5	111.7	111.6
C-12	124.2	124.0	124.5	124.1
C-12a	129.8	130.1	130.3	129.5
C-13a	58.9	58.7	63.2	58.8
2-OCH ₃	-	55.9	55.8	-
3-OCH ₃	56.0	55.9	55.8	-
9-OCH ₃	56.1	56.0	55.9	56.2
10-OCH ₃	56.2	56.0	55.9	56.2
13-CH ₃	-	-	18.5	-

Experimental Protocols

A general procedure for the NMR analysis of protoberberine alkaloids is outlined below.

Sample Preparation:

- Weigh approximately 5-10 mg of the purified alkaloid.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition: All NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

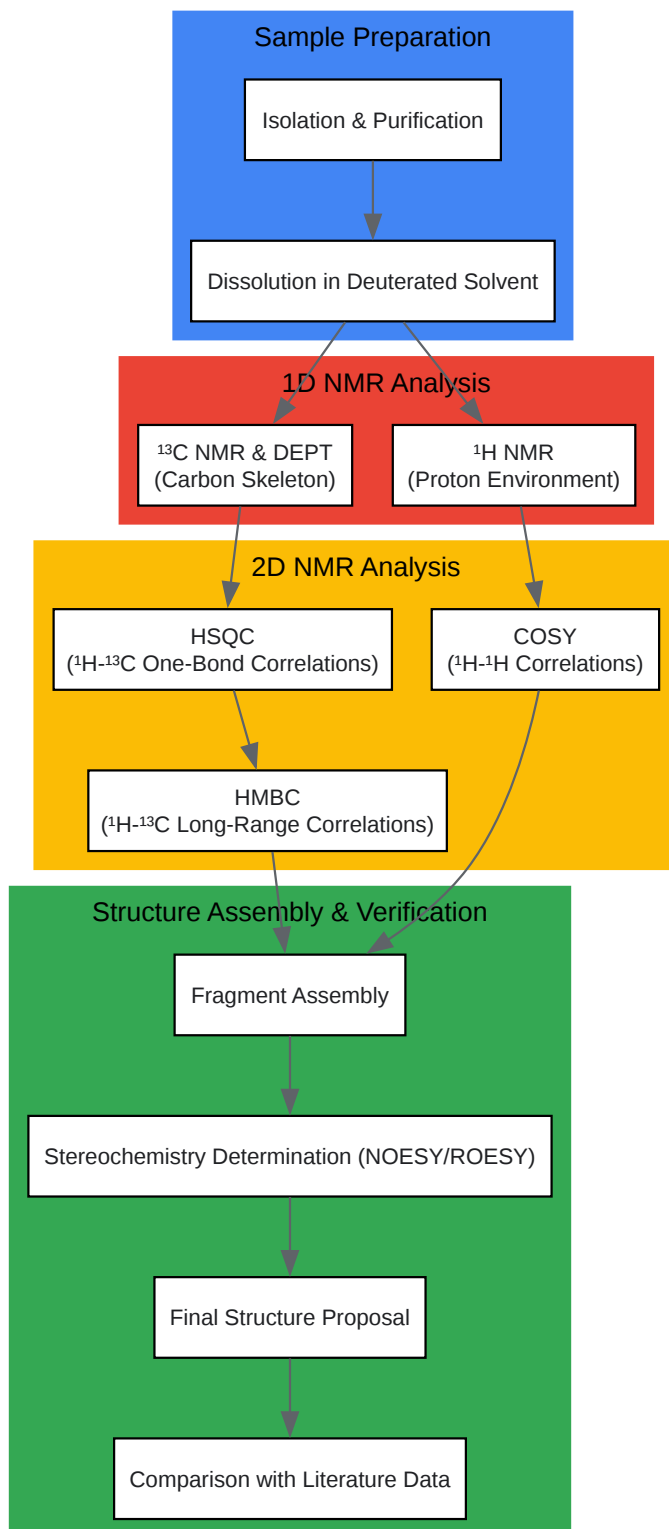
- ^1H NMR:
 - Spectrometer Frequency: 400 MHz
 - Solvent: CDCl_3
 - Temperature: 298 K
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: -2 to 12 ppm
- ^{13}C NMR:
 - Spectrometer Frequency: 100 MHz
 - Solvent: CDCl_3
 - Temperature: 298 K

- Pulse Program: zgpg30 (proton decoupled)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: -10 to 220 ppm
- 2D NMR (COSY, HSQC, HMBC):
 - Standard pulse programs and parameters are used for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous signal assignments.

Workflow for Structural Elucidation

The process of elucidating the structure of a novel natural product like **(+)-Isocorypalmine** using NMR involves a logical sequence of experiments and data analysis. The following diagram illustrates this general workflow.

Workflow for NMR-based Structural Elucidation

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Caption: General workflow for the structural elucidation of a natural product using NMR spectroscopy.

By following the detailed protocols and comparative data presented in this guide, researchers can confidently undertake the structural elucidation of **(+)-Isocorypalmine** and related protoberberine alkaloids, contributing to the advancement of natural product chemistry and drug discovery.

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